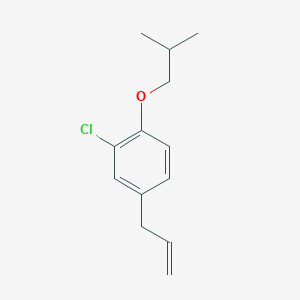
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is a complex organic compound that features both acetamido and acetyl functional groups attached to a benzodioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 1,3-benzodioxole derivatives with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol derivatives.
Applications De Recherche Scientifique
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring system may also interact with hydrophobic pockets within proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidoacetophenone: Similar structure but lacks the benzodioxole ring.
Methyl 5-Acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate: Similar benzodioxole ring but different substituents.
Uniqueness
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is unique due to the combination of acetamido and acetyl groups attached to a benzodioxole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H15NO6 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
(4-acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H15NO6/c1-10(20)14-8-13(19-11(2)21)4-6-15(14)25-18(22)12-3-5-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,19,21) |
Clé InChI |
XJTLUTZYMDMXMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)




![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)

![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)



![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)

